alpha-Ethyl-6-fluoro-1H-indole-3-ethanamine hydrochloride, also known as 1-(6-fluoro-1H-indol-3-yl)butan-2-ylazanium chloride, is a synthetic compound classified as an indole derivative. Indole derivatives are recognized for their significant biological activities and are extensively utilized in medicinal chemistry for developing therapeutic agents. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine, particularly due to its unique structural features that may enhance its biological activity and stability.
This compound is categorized under the chemical class of indoles, which are bicyclic structures comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The specific structure of alpha-Ethyl-6-fluoro-1H-indole-3-ethanamine hydrochloride includes a fluoro group at the 6-position of the indole ring, which distinguishes it from other indole derivatives. The compound can be sourced from chemical suppliers specializing in research chemicals and is identified by the CAS number 81603-64-7.
The synthesis of alpha-Ethyl-6-fluoro-1H-indole-3-ethanamine hydrochloride typically involves several key steps:
The reactions typically require controlled temperatures and specific solvent systems to optimize yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound.
The molecular formula for alpha-Ethyl-6-fluoro-1H-indole-3-ethanamine hydrochloride is C12H16ClFN2, with a molecular weight of 242.72 g/mol.
| Property | Data |
|---|---|
| CAS Number | 81603-64-7 |
| IUPAC Name | 1-(6-fluoro-1H-indol-3-yl)butan-2-ylazanium;chloride |
| InChI | InChI=1S/C12H15FN2.ClH/c1... |
| InChI Key | HGEQIYMDPOFWFU-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC1=CNC2=C1C=CC(=C2)F)[NH3+].[Cl-] |
The presence of the fluoro group at position 6 enhances the electronic properties of the molecule, potentially affecting its reactivity and biological interactions.
Alpha-Ethyl-6-fluoro-1H-indole-3-ethanamine hydrochloride may participate in various chemical reactions typical for indole derivatives:
Reactions involving this compound often require careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yields and selectivity.
The mechanism of action for alpha-Ethyl-6-fluoro-1H-indole-3-ethanamine hydrochloride involves its interaction with specific biological targets. It may bind to receptors or enzymes within cellular pathways, modulating their activity and leading to various biological effects. The exact molecular targets depend on the context of use; ongoing research aims to elucidate these pathways further.
The compound typically appears as a white crystalline solid. Its solubility profile indicates that it is soluble in water due to the presence of the hydrochloride salt form.
Key chemical properties include:
| Property | Data |
|---|---|
| Melting Point | Not specified in available data |
| Solubility | Soluble in water |
| Stability | Stable under standard laboratory conditions |
These properties make alpha-Ethyl-6-fluoro-1H-indole-3-ethanamine hydrochloride suitable for various laboratory applications.
Alpha-Ethyl-6-fluoro-1H-indole-3-ethanamine hydrochloride has several scientific applications:
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8